molecular formula C9H9ClO2 B7848154 2-(3-Chlorophenyl)-1,3-dioxolane CAS No. 64380-53-6

2-(3-Chlorophenyl)-1,3-dioxolane

Cat. No. B7848154
CAS RN: 64380-53-6
M. Wt: 184.62 g/mol
InChI Key: PNDXYDYZZQWBEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Chlorophenyl)-1,3-dioxolane is a useful research compound. Its molecular formula is C9H9ClO2 and its molecular weight is 184.62 g/mol. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Derivatives

Research has indicated that 2-(3-Chlorophenyl)-1,3-dioxolane derivatives are prominent in chemical synthesis. For instance, its derivatives have been lithiated and used in the synthesis of ortho-functionalized acetophenone and benzophenone derivatives, demonstrating the compound's role in creating complex chemical structures (Lukács, Porcs-Makkay, & Simig, 2003), (Lukács, Porcs-Makkay, & Simig, 2004). Additionally, it has been utilized as an important intermediate in the production of fungicides, such as difenoconazole (Xie Wei-sheng, 2007).

Material and Polymer Science

The compound and its variants have been studied in material science, especially in the context of copolymers. For example, copolymers of 2-(o-chlorophenyl)-4-methylene-1,3-dioxolane with vinyl monomers have been synthesized and investigated for their structure, intrinsic viscosity, and conformational transitions (Morariu & Bercea, 2004). This indicates the potential of 2-(3-Chlorophenyl)-1,3-dioxolane in developing new materials with specific properties.

Pharmaceutical and Biological Applications

In the pharmaceutical sector, the compound has been identified as a crucial intermediate for the synthesis of platinum anticancer drugs. The unique conformational properties and the ability to form stable two-dimensional networks through hydrogen bonding make it an interesting subject for drug design and development (De-cai Wang et al., 2009). Besides, its derivatives have shown antifungal activities, highlighting its potential in developing new antimicrobial agents (Delcourt et al., 2004).

properties

IUPAC Name

2-(3-chlorophenyl)-1,3-dioxolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO2/c10-8-3-1-2-7(6-8)9-11-4-5-12-9/h1-3,6,9H,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNDXYDYZZQWBEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30494312
Record name 2-(3-Chlorophenyl)-1,3-dioxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30494312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Chlorophenyl)-1,3-dioxolane

CAS RN

64380-53-6
Record name 2-(3-Chlorophenyl)-1,3-dioxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30494312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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